molecular formula C10H6F3N3S B1305593 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol CAS No. 338418-16-9

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol

Cat. No.: B1305593
CAS No.: 338418-16-9
M. Wt: 257.24 g/mol
InChI Key: BKGNKTHLKVJCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol is a heterocyclic compound featuring both pyridine and pyrimidine rings, with a trifluoromethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto the pyrimidine ring. One common method involves the trifluoromethylation of a pyrimidine precursor followed by thiolation.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The pyridine and pyrimidine rings provide structural stability and facilitate binding to specific receptors or enzymes .

Comparison with Similar Compounds

  • 2-(2-Pyridinyl)-6-(methyl)-4-pyrimidinethiol
  • 2-(2-Pyridinyl)-6-(chloromethyl)-4-pyrimidinethiol
  • 2-(2-Pyridinyl)-6-(bromomethyl)-4-pyrimidinethiol

Comparison: Compared to its analogs, 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. The trifluoromethyl group also imparts unique electronic properties, making this compound more reactive in certain chemical reactions .

Properties

IUPAC Name

2-pyridin-2-yl-6-(trifluoromethyl)-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3S/c11-10(12,13)7-5-8(17)16-9(15-7)6-3-1-2-4-14-6/h1-5H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGNKTHLKVJCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=S)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379474
Record name 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338418-16-9
Record name 2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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